Bis(1,3-Dichloroisopropyl) Ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(1,3-dichloropropan-2-yloxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDIZIDCORWBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)OC(CCl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208161 | |

| Record name | 2,2'-Oxybis(1,3-dichloropropane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59440-89-0 | |

| Record name | Bis(1,3-dichloroisopropyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59440-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Oxybis(1,3-dichloropropane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059440890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Oxybis(1,3-dichloropropane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxybis[1,3-dichloropropane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Bis(1,3-Dichloroisopropyl) Ether" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,3-dichloroisopropyl) ether, with the CAS number 59440-89-0, is a chlorinated ether that presents a unique molecular architecture of significant interest in various scientific domains.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a theoretical synthesis pathway, and potential applications, with a particular focus on its relevance to researchers in organic synthesis and drug discovery. The document aims to serve as a foundational technical resource, consolidating available data and providing expert insights into the handling, reactivity, and utility of this compound.

Chemical Identity and Structure

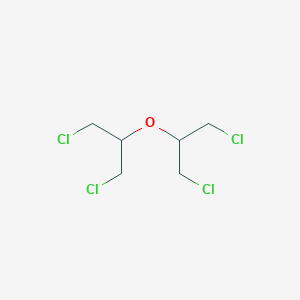

This compound, systematically named 1,3-dichloro-2-[2-chloro-1-(chloromethyl)ethoxy]propane, is a poly-chlorinated organic compound.[2] Its structure features a central ether linkage connecting two 1,3-dichloroisopropyl groups.

Molecular Formula: C₆H₁₀Cl₄O[1][2][3]

Molecular Weight: 239.96 g/mol [1][2]

CAS Number: 59440-89-0[1][2][3]

Synonyms:

The structural arrangement of four chlorine atoms imparts specific chemical characteristics to the molecule, influencing its reactivity, solubility, and potential biological activity.

Diagram 1: 2D Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Pale Yellow to Pale Brown Oil | [1][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1][5] |

| Water Solubility | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Storage Temperature | 2-8°C, protected from air and light | [1] |

Note on Data Gaps: The lack of publicly available experimental data for properties such as boiling point, melting point, and density for CAS 59440-89-0 highlights an area for further empirical investigation. Researchers working with this compound are advised to perform their own characterizations.

Synthesis and Reactivity

Proposed Synthesis: Williamson Ether Synthesis

A plausible and widely applicable method for the synthesis of ethers is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, a potential route would involve the reaction of 1,3-dichloro-2-propanol with a suitable electrophile or a self-condensation under specific conditions.

Conceptual Reaction Scheme:

2 x (ClCH₂)₂CHOH + Base → (ClCH₂)₂CHO⁻Na⁺ + H₂O (ClCH₂)₂CHO⁻Na⁺ + (ClCH₂)₂CH-X → [(ClCH₂)₂CH]₂O + NaX (where X is a leaving group)

A more direct approach could involve the acid-catalyzed dehydration of 1,3-dichloro-2-propanol. However, this method can be prone to side reactions and may require careful optimization of reaction conditions.

Diagram 2: Proposed Williamson Ether Synthesis Route

A conceptual workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dictated by the presence of the ether linkage and the four chloro-substituents.

-

Ether Linkage: Ethers are generally unreactive but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI.[9][10]

-

Chlorine Atoms: The electron-withdrawing nature of the chlorine atoms will influence the electron density around the ether oxygen and the reactivity of the adjacent carbon atoms. These chlorine atoms can potentially undergo nucleophilic substitution reactions, although this would likely require harsh conditions.

Potential Applications and Areas of Research

While specific, well-documented applications for this compound are limited in readily available literature, its structure suggests several areas of potential utility for researchers.

Intermediate in Organic Synthesis

The presence of multiple reactive sites (ether linkage and chloro-groups) makes this compound a potential precursor for the synthesis of more complex molecules. It could be used to introduce the 1,3-dichloroisopropyl moiety into other structures. Chlorinated compounds are significant in medicinal chemistry and can be key components in the synthesis of pharmaceuticals.[6]

Potential in Medicinal Chemistry

One source suggests that this compound may have applications in medicine as a nucleophile and an electrophile, and that it could inhibit the production of formaldehyde by reacting with the terminal sulfonate group of an enzyme.[3] This claim, while intriguing, requires further validation through peer-reviewed research. If substantiated, it could open avenues for its investigation in drug development, particularly in areas where formaldehyde metabolism is a target.

Environmental Contaminant Research

This compound has been identified as a contaminant in wastewater, likely as a byproduct of chlorohydrin synthesis.[1][5] This makes it a relevant standard for environmental analysis and for studies on the fate and transport of chlorinated pollutants.

Safety and Toxicology

Due to the limited specific toxicological data for this compound (CAS 59440-89-0), a cautious approach to handling is imperative. General information for chlorinated ethers and data for the precursor, 1,3-dichloro-2-propanol, suggest potential hazards.

-

Irritation: Assumed to be an irritant to the skin, eyes, and respiratory tract.

-

Toxicity: The precursor, 1,3-dichloro-2-propanol, is toxic by inhalation and ingestion and is harmful if absorbed through the skin.[11]

-

Handling: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a compound with a well-defined structure but with significant gaps in the publicly available data regarding its physical properties, spectroscopic characterization, and specific applications. This guide has synthesized the available information to provide a foundational understanding for researchers. The potential for this molecule as a synthetic intermediate and the unverified claims of its medicinal applications suggest that further investigation is warranted. Empirical determination of its physical constants, detailed spectroscopic analysis, and exploration of its reactivity and biological activity will be crucial steps in unlocking the full potential of this intriguing chlorinated ether.

References

-

Coompo Research Chemicals. This compound | 59440-89-0. [Link]

-

National Center for Biotechnology Information. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

-

INCHEM. 1,3-DICHLORO-2-PROPANOL (JECFA Food Additives Series 48). [Link]

-

Edubirdie. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

-

PubChem. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

PubChem. 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane. [Link]

-

Coompo Research Chemicals. This compound | 59440-89-0. [Link]

-

OEHHA. 1,3-Dichloro-2-Propanol. [Link]

-

NICNAS. 2-Propanol, 1,3-dichloro-: Human health tier II assessment. [Link]

-

OEHHA. Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. biosynth.com [biosynth.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 59440-89-0 - Coompo [coompo.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane | C6H10Cl4O | CID 93324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,3-Dichloro-2-propanol(96-23-1) MS spectrum [chemicalbook.com]

- 11. 1,3-DICHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

"Bis(1,3-Dichloroisopropyl) Ether" CAS number 59440-89-0

An In-depth Technical Guide to Bis(1,3-Dichloroisopropyl) Ether (CAS 59440-89-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 59440-89-0) is a chlorinated organic compound whose technical profile is frequently obscured by its more studied isomer, bis(2-chloro-1-methylethyl) ether (CAS No. 108-60-1). This guide provides a detailed examination of this compound, establishing its distinct chemical identity and summarizing its known properties and applications. Primarily recognized as a byproduct of industrial chlorohydrin synthesis, its main application to date is as an analytical reference standard for monitoring environmental contaminants.[1][2] While speculative claims regarding its biological activity exist, they remain largely unsubstantiated by primary literature, presenting an open field for future investigation. This document offers a comprehensive overview of its physicochemical properties, likely synthetic origins, safety protocols, and robust analytical methodologies, while carefully delineating the extensive data gaps in its toxicological and pharmacological profiles.

Introduction: Navigating the Isomeric Landscape of Dichlorinated Isopropyl Ethers

The Challenge of Isomer Specificity

Defining this compound (CAS 59440-89-0)

The subject of this guide is specifically this compound, identified by the Chemical Abstracts Service (CAS) number 59440-89-0. Its structure consists of an ether linkage connecting two 1,3-dichloroisopropyl groups. The IUPAC name is 1,3-dichloro-2-[2-chloro-1-(chloromethyl)ethoxy]propane.[3] This precise arrangement dictates its chemical behavior and defines its identity.

The Critical Distinction: Bis(2-chloro-1-methylethyl) ether (CAS 108-60-1)

A significant portion of the available literature and safety data for "dichloroisopropyl ether" refers to the isomer Bis(2-chloro-1-methylethyl) ether, CAS 108-60-1.[4][5][6] This compound has a different substitution pattern, with chlorine atoms at the 2-position of the isopropyl groups. It is crucial for researchers to recognize that toxicological, environmental, and reactivity data for CAS 108-60-1 cannot be directly extrapolated to CAS 59440-89-0.

Diagram: Structural Isomers of Dichlorinated Isopropyl Ether

Caption: Structural comparison of the two key dichlorinated isopropyl ether isomers.

Physicochemical Profile of this compound

The fundamental properties of a compound are critical for designing experiments, developing analytical methods, and ensuring safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59440-89-0 | [3][7] |

| Molecular Formula | C₆H₁₀Cl₄O | [3][8] |

| Molecular Weight | 239.96 g/mol | [1][3] |

| IUPAC Name | 1,3-dichloro-2-[2-chloro-1-(chloromethyl)ethoxy]propane | [3] |

| Synonyms | 2,2'-Oxybis[1,3-dichloro-propane] | [1] |

| Physical State | Liquid; Pale Yellow to Pale Brown Oil | [1][7] |

| SMILES | ClCC(CCl)OC(CCl)CCl | [3] |

| InChI | InChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2 | [3] |

Solubility and Stability Profile

-

Solubility: As a chlorinated hydrocarbon, it is expected to have low solubility in water and good solubility in organic solvents such as chloroform, dichloromethane, and DMSO.[1]

-

Storage and Stability: For long-term integrity, the compound should be stored at temperatures between 2-8°C, protected from air and light.[1][2] Some suppliers recommend colder storage at <-15°C in a well-sealed container.[8] Like other ethers, it may have the potential to form explosive peroxides upon prolonged exposure to air and light, a property noted for its isomer.[4][9]

Synthesis and Industrial Provenance

Formation as a Byproduct in Chlorohydrin Processes

This compound is not typically synthesized as a primary product. Instead, it is known to be a byproduct in industrial processes that utilize chlorohydrin chemistry, such as the production of propylene oxide and propylene glycol.[1] In these processes, propylene is reacted with chlorine and water, and subsequent reactions can lead to the formation of various chlorinated side products, including this ether. Its presence in industrial wastewater streams makes it a relevant compound for environmental monitoring.[1]

Diagram: Plausible Formation Pathway```dot

Caption: A logical workflow for systematically validating speculative biological activity.

Toxicological and Safety Assessment

Safety Data Sheet (SDS) Synopsis

The available safety data indicates that this compound should be handled with care, as is prudent for any chlorinated solvent. [7]* Hazards: May cause skin, eye, and respiratory irritation.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

The Data Gap: Lack of Specific Toxicological Studies

Contextual Data from Isomer Bis(2-chloro-1-methylethyl) ether

The isomer (CAS 108-60-1) has undergone more extensive toxicological evaluation. Studies have shown that it can cause toxicity primarily in the liver, kidneys, and lungs. [10]It is also noted as a skin, eye, and respiratory tract irritant. [5][6]Causality and Caveat: While the different chlorine positions will alter metabolic pathways and reactivity, this data suggests that the general class of dichlorinated isopropyl ethers has the potential for significant organ toxicity. This information should serve as a cautionary note for researchers handling CAS 59440-89-0, reinforcing the need for stringent safety protocols. It is not a substitute for specific data.

Handling and Storage Protocols for Researchers

-

Acquisition: Procure from a reputable supplier that provides a certificate of analysis and a safety data sheet. [3][7]2. Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from light and incompatible materials like strong oxidizing agents. [1][4]3. Handling: All manipulations should be performed in a certified chemical fume hood. Use chemically resistant gloves (e.g., nitrile or neoprene) and safety goggles.

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.

Methodologies for Detection and Analysis

Rationale for Method Selection (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for the detection and quantification of this compound.

-

Rationale: The compound is semi-volatile and thermally stable enough to be vaporized in a GC inlet without decomposition. Its chlorinated nature provides a distinct isotopic pattern in the mass spectrometer, aiding in positive identification and differentiation from co-eluting matrix components. The methodology for its isomer is well-established using GC-MS. [11]

Detailed Step-by-Step Protocol for Quantification in Wastewater

This protocol provides a self-validating system for the reliable quantification of the target analyte in a complex aqueous matrix.

-

Sample Preparation (Liquid-Liquid Extraction)

-

Collect 1 L of wastewater in a clean glass container.

-

Spike the sample with a known concentration of an internal standard (e.g., a deuterated analog or a structurally similar compound not expected in the sample, like 1,3-dibromobenzene). This is crucial for validating extraction efficiency and correcting for instrumental variability.

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of a suitable extraction solvent (e.g., Dichloromethane).

-

Seal the funnel and shake vigorously for 2 minutes, periodically venting pressure.

-

Allow the layers to separate. Drain the lower organic layer into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of solvent, combining the organic extracts.

-

Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

-

-

Instrumental Analysis (GC-MS)

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL splitless injection at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. (This gradient ensures separation from other volatile and semi-volatile compounds).

-

MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting the molecular ion and key fragment ions.

-

-

Data Interpretation and Validation

-

Identification: Confirm the analyte's presence by matching its retention time and mass spectrum to that of a certified reference standard.

-

Quantification: Create a multi-point calibration curve using the reference standard. Calculate the concentration in the unknown sample based on the ratio of the analyte peak area to the internal standard peak area.

-

Quality Control: The recovery of the internal standard should fall within an acceptable range (e.g., 70-130%) to validate the extraction process for that specific sample.

-

Diagram: Analytical Workflow for Environmental Sample Analysis

Caption: A comprehensive workflow from sample collection to final validated result.

Conclusion and Future Research Directions

This compound (CAS 59440-89-0) is a distinct chemical entity whose primary established role is as an analytical standard for environmental and industrial quality control. The pervasive confusion with its isomer, CAS 108-60-1, highlights the critical importance of CAS-specific data in scientific research.

The most significant finding of this technical review is the profound lack of empirical data for this compound. The speculative claims of its biological activity, while tantalizing, are currently unsupported and must be approached with scientific skepticism. This data vacuum presents clear and compelling directions for future research:

-

Comprehensive Toxicology: There is an urgent need for systematic toxicological studies, including cytotoxicity, genotoxicity, and acute/chronic toxicity assays, to establish a reliable safety profile.

-

Validation of Biological Activity: The hypotheses regarding formaldehyde inhibition and enzymatic interaction should be rigorously tested using the types of in vitro and cell-based assays outlined in this guide.

-

Metabolic Studies: Investigating the metabolic fate of this compound in liver microsomes or in vivo models would provide insight into its potential for bioaccumulation and the formation of toxic metabolites.

For researchers and drug development professionals, this compound represents an unexplored corner of chemical space. While its current utility is limited, a thorough investigation of its properties could uncover novel applications or previously unrecognized hazards.

References

-

Toxic Screening Level Justification for Dichloroisopropyl ether (CAS 108-60-1) - New York State Department of Health. (URL: [Link])

-

This compound | 59440-89-0 - Coompo Research Chemicals. (URL: [Link])

-

ICSC 0435 - DICHLOROISOPROPYL ETHER - Inchem.org. (URL: [Link])

-

bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem. (URL: [Link])

-

Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS - Publisso. (URL: [Link])

-

Bis(1,3-Dichloroisopropyl) Eth | TRC-B426200-100MG - Lab Supplies. (URL: [Link])

-

Bis(2-chloro-1-methylethyl) ether - Hazardous Agents - Haz-Map. (URL: [Link])

-

Determination of bis(1,3-dichloropropyl) phosphate in urine by LC - Springer. (URL: [Link])

-

Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem. (URL: [Link])

-

Bis(chloroethyl) ether - Wikipedia. (URL: [Link])

-

Preparation of a Diisopropylselenophosphoramide Catalyst... - Organic Syntheses. (URL: [Link])

Sources

- 1. This compound | 59440-89-0 - Coompo [coompo.com]

- 2. clinivex.com [clinivex.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. ICSC 0435 - DICHLOROISOPROPYL ETHER [inchem.org]

- 5. Bis(2-chloro-1-methylethyl) ether - Hazardous Agents | Haz-Map [haz-map.com]

- 6. BIS(2-CHLORO-1-METHYLETHYL)ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. lgcstandards.com [lgcstandards.com]

- 8. biosynth.com [biosynth.com]

- 9. DICHLOROISOPROPYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. egle.state.mi.us [egle.state.mi.us]

- 11. bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Bis(1,3-Dichloroisopropyl) Ether

Abstract

This technical guide provides a comprehensive overview of the plausible synthetic pathways for Bis(1,3-Dichloroisopropyl) Ether, a chlorinated propyl ether. While this compound is often cited as a byproduct in chlorohydrin synthesis, dedicated synthesis methodologies are not extensively documented in publicly available literature.[1] This guide, therefore, extrapolates from fundamental principles of organic chemistry to propose two primary, robust synthetic routes: the Williamson ether synthesis and acid-catalyzed dehydration of 1,3-dichloro-2-propanol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed, step-by-step protocols, mechanistic insights, and considerations for process optimization.

Introduction and Significance

This compound, with the chemical formula C₆H₁₀Cl₄O, is a symmetrical ether characterized by two 1,3-dichloroisopropyl groups linked by an oxygen atom. Its primary precursor, 1,3-dichloro-2-propanol (1,3-DCP), is a significant intermediate in the production of epichlorohydrin, a key component in the manufacturing of epoxy resins, glycerol, and certain pharmaceuticals.[2][3][4] The presence of multiple chlorine atoms in this compound suggests its potential utility as a flame retardant, a plasticizer, or as a chemical intermediate in the synthesis of more complex molecules. Understanding its synthesis is crucial for intentional production and for the mitigation of its formation as a byproduct in related industrial processes.

This guide will explore the synthesis of this ether through two logical and established methodologies for ether formation, providing the necessary theoretical and practical framework for its laboratory-scale preparation.

Proposed Synthesis Pathways

Two principal pathways are proposed for the synthesis of this compound, leveraging the readily available precursor, 1,3-dichloro-2-propanol.

Pathway 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether preparation, proceeding via an S(_N)2 mechanism involving an alkoxide and an alkyl halide.[5][6][7][8] For the synthesis of a symmetrical ether like this compound, this pathway can be adapted as a self-condensation reaction.

The reaction is initiated by the deprotonation of 1,3-dichloro-2-propanol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This highly nucleophilic alkoxide then attacks a second molecule of 1,3-dichloro-2-propanol. For the second molecule to act as an electrophile, its hydroxyl group must be converted into a good leaving group. A common strategy is to convert the alcohol to a tosylate. However, a more direct approach involves the in-situ formation of the alkoxide which then reacts with another molecule of the starting alcohol (after its hydroxyl group is converted to a better leaving group, for instance, by protonation in certain variations of the Williamson synthesis, though the classic method uses an alkyl halide).

A more straightforward adaptation for a symmetrical ether would be a one-pot reaction where the alkoxide, once formed, attacks another molecule of 1,3-dichloro-2-propanol. In this scenario, the hydroxyl group of the second molecule is a poor leaving group. To render it a good leaving group, it could be converted to a tosylate beforehand. A simplified, albeit likely lower-yielding approach, would be the direct reaction of the alkoxide with the chlorinated alkane, where one of the existing chlorides is displaced. However, the most probable route for a clean synthesis would involve converting half of the starting alcohol to an alkyl halide or tosylate and reacting it with the alkoxide of the other half.

For the purpose of this guide, we will propose a direct self-condensation under basic conditions, acknowledging that the reaction may proceed at a slower rate due to the poor leaving group nature of the hydroxide ion, or that a side reaction might activate the substrate.

Diagram: Williamson Ether Synthesis Pathway

Caption: Proposed Williamson ether synthesis for this compound.

Materials:

-

1,3-Dichloro-2-propanol (98% purity)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Hexane and Ethyl Acetate for TLC

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is dried in an oven and cooled under a stream of nitrogen.

-

Alkoxide Formation: To the flask, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexane to remove the mineral oil. Anhydrous THF is then added to the flask. The suspension is cooled to 0 °C in an ice bath. A solution of 1,3-dichloro-2-propanol (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour. Hydrogen gas evolution should be observed.

-

Ether Formation: A solution of 1,3-dichloro-2-propanol-tosylate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux (approximately 66 °C for THF) and monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

| Parameter | Value |

| Reactants | 1,3-Dichloro-2-propanol, Sodium Hydride |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux (approx. 66 °C) |

| Reaction Time | Monitored by TLC (typically 12-24 hours) |

| Purification Method | Column Chromatography |

| Expected Yield | Moderate (dependent on competing elimination reactions) |

Pathway 2: Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of alcohols is a common method for synthesizing symmetrical ethers, particularly from primary alcohols.[9][10][11] While 1,3-dichloro-2-propanol is a secondary alcohol, this method may still be viable, potentially with the use of specific catalysts to favor etherification over elimination.

The reaction proceeds by protonation of the hydroxyl group of one molecule of 1,3-dichloro-2-propanol by a strong acid catalyst (e.g., sulfuric acid). This protonation converts the hydroxyl group into a good leaving group (water). A second molecule of 1,3-dichloro-2-propanol then acts as a nucleophile, attacking the protonated alcohol in an S(_N)2 reaction to form a protonated ether intermediate. Subsequent deprotonation yields the final symmetrical ether product. A competing E1 elimination reaction to form an alkene is a potential side reaction, especially with secondary alcohols.

Diagram: Acid-Catalyzed Dehydration Pathway

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. JPH0723332B2 - Process for producing 1,3-dichloro-2-propanol - Google Patents [patents.google.com]

- 3. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

"Bis(1,3-Dichloroisopropyl) Ether" molecular weight and formula

An In-depth Technical Guide to Bis(1,3-Dichloroisopropyl) Ether

Introduction

This compound, a halogenated ether, is a compound of significant interest to environmental scientists, toxicologists, and professionals in the chemical industry. While not a widely commercialized product itself, it is frequently encountered as a byproduct in industrial chemical synthesis, particularly in processes involving chlorohydrins. Its persistence as a contaminant in wastewater necessitates a thorough understanding of its chemical and physical properties, analytical detection methods, and toxicological profile. This guide provides a comprehensive overview of this compound, consolidating critical data for researchers and drug development professionals who may encounter this compound in their work.

Molecular and Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight. For this compound, these core attributes provide the foundation for understanding its behavior and reactivity.

The molecular formula of this compound is C6H10Cl4O .[1][2][3][4] This composition gives it a molecular weight of approximately 239.96 g/mol .[1][2][3]

A summary of its key physicochemical properties is presented in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C6H10Cl4O | [1][2][3][4] |

| Molecular Weight | 239.96 g/mol | [1][2] |

| CAS Number | 59440-89-0 | [1][2][3] |

| IUPAC Name | 1,3-dichloro-2-[2-chloro-1-(chloromethyl)ethoxy]propane | [1][4] |

| Synonyms | 2,2'-Oxybis[1,3-dichloro-propane] | [1][2][3] |

| Physical Description | Pale Yellow to Pale Brown Oil | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [2] |

| Storage Conditions | Store at 2-8°C, protected from air and light | [2] |

Synthesis and Industrial Origin

This compound is not typically synthesized intentionally for a specific end-use. Instead, it is most recognized as a byproduct of chlorohydrin synthesis, a common industrial process.[2] For instance, the production of propylene oxide via the chlorohydrin process can lead to the formation of this and other chlorinated ethers. Understanding this origin is crucial for environmental monitoring and process optimization in relevant industries.

While a specific, detailed laboratory synthesis protocol is not widely published due to its nature as a byproduct, a conceptual workflow for its formation can be illustrated.

Caption: Conceptual workflow of this compound formation.

Chemical Reactivity

This compound possesses several reactive sites, primarily due to the presence of chlorine atoms and the central ether linkage. The chlorine atoms, being good leaving groups, make the molecule susceptible to nucleophilic substitution reactions. Conversely, the oxygen atom of the ether has lone pairs of electrons, allowing it to act as a nucleophile or a Lewis base.

It has been noted that this chemical can inhibit the production of formaldehyde by reacting with the terminal sulphonate group of an enzyme.[3] This suggests a reactivity profile where it can act as an electrophile, reacting with nucleophiles like sulfonate groups.[3]

Applications and Environmental Significance

The primary relevance of this compound is as an environmental contaminant found in industrial wastewater.[2] Its presence is an indicator of specific chemical manufacturing processes.

Beyond its role as a contaminant, some niche applications have been explored. For instance, related chlorinated ethers have been investigated for use as nematocides in agriculture and as intermediates in the synthesis of dyes, resins, and pharmaceuticals. However, for this compound specifically, its utility is limited, and its significance remains predominantly in the context of environmental science and toxicology.

Analytical Methodologies

The detection and quantification of this compound in environmental matrices like water are critical for regulatory compliance and risk assessment. The standard approach involves chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity.

Protocol: Detection of this compound in Water by GC-MS

-

Sample Collection: Collect water samples in amber glass vials with PTFE-lined septa to prevent photodegradation and analyte loss.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 1-liter water sample, add a suitable surrogate standard for recovery assessment.

-

Adjust the pH of the sample as required by the specific method (e.g., EPA methods).

-

Perform sequential extractions with a water-immiscible solvent like dichloromethane (DCM). Typically, three extractions with 60 mL of DCM are performed.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the dried extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject a 1-2 µL aliquot of the concentrated extract into the GC-MS system.

-

Gas Chromatograph Conditions: Use a capillary column suitable for semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column). Program the oven temperature to achieve separation from other potential contaminants.

-

Mass Spectrometer Conditions: Operate in Electron Ionization (EI) mode. Monitor for characteristic ions of this compound for identification and quantification.

-

-

Data Analysis:

-

Identify the compound by its retention time and the presence of characteristic mass fragments.

-

Quantify the concentration by comparing the peak area to a calibration curve generated from certified reference standards.

-

Caption: Standard workflow for the analysis of this compound.

Safety and Toxicology

This compound is classified as a hazardous substance, and appropriate safety precautions must be taken during handling.

| Hazard Type | Description | Precautionary Statement | Source(s) |

| Skin Irritation | Causes skin irritation. | H315: Wash skin thoroughly after handling. Wear protective gloves. | [5] |

| Eye Irritation | Causes serious eye irritation. | H319: Wear eye/face protection. | [5] |

| Respiratory Effects | May cause drowsiness or dizziness. | H336: Avoid breathing vapors/spray. Use only in a well-ventilated area. | [5] |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | H412: Avoid release to the environment. | [5] |

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[6]

-

Eye Protection: Use safety glasses or goggles to protect against splashes.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

Conclusion

This compound is a chlorinated ether primarily significant as an industrial byproduct and environmental contaminant. Its fundamental properties, including a molecular formula of C6H10Cl4O and a molecular weight of 239.96 g/mol , are the starting points for its scientific investigation. A comprehensive understanding of its origins in chlorohydrin processes, its detection via methods like GC-MS, and its associated health and environmental hazards is essential for professionals in chemistry, environmental science, and toxicology. Proper handling and disposal are paramount to mitigate the risks associated with this compound.

References

-

Coompo Research Chemicals. This compound | 59440-89-0. [Link]

-

Inchem.org. ICSC 0435 - DICHLOROISOPROPYL ETHER. [Link]

-

Haz-Map. Bis(2-chloro-1-methylethyl) ether - Hazardous Agents. [Link]

Sources

Physical and chemical characteristics of Bis(1,3-Dichloroisopropyl) Ether

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Bis(1,3-Dichloroisopropyl) Ether, with the CAS number 59440-89-0, is a polychlorinated ether that has garnered interest within various scientific domains due to its unique chemical structure and potential applications. As a known byproduct of industrial chlorohydrin synthesis, its presence as a contaminant in wastewater has also necessitated the development of analytical methods for its detection and characterization.[1] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering valuable insights for researchers and professionals in drug development and environmental science.

Chemical Identity and Structure

The precise identification of this compound is crucial, particularly to distinguish it from its isomer, Bis(2-chloroisopropyl) ether (CAS 108-60-1), a more commonly documented compound.

-

IUPAC Name: 1,3-dichloro-2-[2-chloro-1-(chloromethyl)ethoxy]propane[2]

-

Synonyms: 2,2'-Oxybis[1,3-dichloro-propane][2]

-

CAS Number: 59440-89-0[2]

-

Molecular Formula: C₆H₁₀Cl₄O[2]

-

Molecular Weight: 239.96 g/mol [2]

The structural formula of this compound is presented below:

Figure 1: Chemical structure of this compound.

Physical Properties

| Property | Value | Source(s) |

| Physical State | Pale Yellow to Pale Brown Oil | [1][3] |

| Boiling Point | 141-142 °C at 18 Torr | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1] |

Note: Data for melting point, density, and vapor pressure under standard conditions are not currently available in the reviewed literature.

Chemical Characteristics and Reactivity

This compound exhibits reactivity characteristic of polychlorinated ethers. The presence of multiple chlorine atoms and an ether linkage dictates its chemical behavior.

Nucleophilic and Electrophilic Nature: The molecule possesses both nucleophilic and electrophilic centers. The oxygen atom of the ether linkage can act as a nucleophile, while the carbon atoms bonded to chlorine are electrophilic and susceptible to nucleophilic attack. It has been reported to react with chloride ions and activated aldehydes.[5]

Byproduct of Chlorohydrin Synthesis: This compound is a known byproduct in the industrial synthesis of chlorohydrins.[1] This suggests its formation under conditions involving propylene, chlorine, and water, likely through side reactions of chlorinated intermediates.

Synthesis

While detailed, validated synthesis protocols for this compound are not extensively published, a potential synthetic route has been suggested.

Suggested Synthetic Pathway:

One proposed method for the synthesis of 2,2'-oxybis[1,3-dichloropropane] involves the reaction of 1,3-Dichloro-2-propanol with allyl chloride.[6] The likely mechanism would involve the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the allyl chloride. Subsequent reactions would lead to the formation of the ether linkage.

Figure 2: Proposed synthesis pathway for this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would require further research and validation. However, a general procedure based on the Williamson ether synthesis would involve:

-

Deprotonation: Reaction of 1,3-Dichloro-2-propanol with a suitable base (e.g., sodium hydride) in an aprotic solvent to form the corresponding alkoxide.

-

Nucleophilic Substitution: Addition of a suitable electrophile, such as a chlorinated propane derivative, to the alkoxide solution.

-

Reaction Quenching and Workup: Quenching the reaction with water or a mild acid, followed by extraction of the product into an organic solvent.

-

Purification: Purification of the crude product by distillation under reduced pressure or column chromatography.

Analytical Methodologies

The detection and quantification of this compound, particularly in environmental samples, are crucial. Given its classification as a haloether, established analytical techniques for this class of compounds are applicable.

Gas Chromatography (GC):

Gas chromatography is the primary technique for the analysis of volatile and semi-volatile organic compounds like haloethers.

-

Sample Preparation: For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to concentrate the analyte.

-

GC Columns: A non-polar or medium-polarity capillary column is typically used for the separation of haloethers.

-

Detectors:

-

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it suitable for trace analysis.

-

Mass Spectrometry (MS): Provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

While GC is more common for haloethers, LC-MS/MS can be a powerful tool, especially for the analysis of related compounds or metabolites in complex matrices. For instance, a method for the determination of bis(1,3-dichloropropyl) phosphate, a metabolite of a related flame retardant, in urine has been developed using LC-MS/MS.[7][8]

Figure 3: General analytical workflow for the determination of this compound.

Safety and Handling

As with all polychlorinated compounds, this compound should be handled with appropriate safety precautions. While specific toxicological data for this compound is limited, information for the isomeric Dichloroisopropyl ether (CAS 108-60-1) indicates potential hazards. It is described as highly irritating to the upper respiratory tract and may be fatal if inhaled, swallowed, or absorbed through the skin.[9] It is also noted that ethers can form explosive peroxides upon exposure to air and light.[10]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container in a cool, dark place, away from oxidizing agents.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a compound with a distinct chemical identity that requires careful differentiation from its isomers. While a comprehensive dataset of its physical and chemical properties is still emerging, this guide provides a foundational understanding based on available scientific literature and supplier information. Further research into its synthesis, reactivity, and toxicological profile will be invaluable for its potential applications and for assessing its environmental impact.

References

-

ChemSrc. (2025). 1,3-Dichloropropane. Retrieved from [Link]

- LGC Standards. (n.d.). SAFETY DATA SHEET: this compound.

-

Coompo Research Chemicals. (n.d.). This compound. Retrieved from [Link][1]

- New York State Department of Environmental Conservation. (2017). Toxic Screening Level Justification for 108-60-1.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

- Biosynth. (n.d.). Safety Data Sheet: this compound.

-

PubChem. (n.d.). bis(2-Chloro-1-methylethyl) ether. Retrieved from [Link]

- LGC Standards. (n.d.). SAFETY DATA SHEET: this compound.

-

INCHEM. (2003). ICSC 0435 - DICHLOROISOPROPYL ETHER. Retrieved from [Link][10]

-

Publisso. (2024). Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS. Retrieved from [Link][7]

- NIST. (n.d.). Bis(2-chloro-1-methylethyl) ether.

-

Organic Syntheses. (n.d.). Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Retrieved from [Link]

- Google Patents. (n.d.). CN1223996A - The preparation method of two (2-chloroethyl) ethers.

- Lab Supplies. (n.d.). Bis(1,3-Dichloroisopropyl) Eth | TRC-B426200-100MG.

- Publisso. (2024). Determination of bis(1,3-dichloropropyl) phosphate in urine by LC.

- Supelco. (2025). SAFETY DATA SHEET: Bis-(2-chloroisopropyl) ether. Retrieved from a PDF hosted by a chemical supplier.

-

OSHA. (n.d.). DICHLOROETHYL ETHER. Retrieved from [Link]

- NIST. (n.d.). Bis(2-chloro-1-methylethyl) ether.

-

PubChem. (n.d.). Bis(2-chloroisopropyl) ether. Retrieved from [Link]

-

Publisso. (2024). Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS. Retrieved from [Link][8]

-

PubChem. (n.d.). Propane, 2,2'-oxybis(chloro-. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Retrieved from [Link]

- ResearchGate. (2023). Distribution of bis (2-chloro-1-methylethyl) ether in raw water....

- US EPA. (n.d.). Propane, 2,2'-oxybis[1-chloro- - Substance Details. Retrieved from the EPA Substance Registry Services.

- US EPA. (n.d.). Propane, 2,2'-oxybis[2-chloro- - Substance Details. Retrieved from the EPA Substance Registry Services.

- Toronto Research Chemicals. (n.d.). This compound, TRC 100 mg. Retrieved from a Toronto Research Chemicals product page.

-

Regulations.gov. (2016). Clarification of the relationship between bis(2-chloro-1-methylethyl) ether (CASRN 108-60-1).... Retrieved from [Link]2015-0193-0004)

Sources

- 1. This compound | 59440-89-0 - Coompo [coompo.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2,2'-oxybis[1,3-dichloropropane] | 59440-89-0 [chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. 2,2'-oxybis[1,3-dichloropropane] synthesis - chemicalbook [chemicalbook.com]

- 7. series.publisso.de [series.publisso.de]

- 8. Tris(1,3-dichloropropyl) phosphate – Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS [zora.uzh.ch]

- 9. DICHLOROISOPROPYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. ICSC 0435 - DICHLOROISOPROPYL ETHER [inchem.org]

Toxicological data on "Bis(1,3-Dichloroisopropyl) Ether"

An In-depth Technical Guide to the Toxicology of Dichloroisopropyl Ethers

Foreword: Navigating Isomeric Complexity

The term "Bis(1,3-Dichloroisopropyl) Ether" specifies a precise chemical structure (CAS No. 59440-89-0). However, a comprehensive review of toxicological literature reveals a significant data gap for this specific isomer. The vast majority of research, including pivotal carcinogenicity and chronic toxicity studies, has been conducted on its structural isomer, Bis(2-chloroisopropyl) ether (CAS No. 108-60-1), often referred to as dichlorodiisopropyl ether (DCIP).

Given this landscape, this guide is structured to provide the most scientifically robust information available. It will primarily focus on the toxicological profile of Bis(2-chloroisopropyl) ether as the reference compound for this chemical class. This approach allows us to leverage decades of research to inform risk assessment, while transparently acknowledging the lack of specific data for the 1,3-isomer. For professionals in research and drug development, understanding the toxicology of the well-studied isomer is the critical first step in evaluating any potential risks associated with related, uncharacterized compounds.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of toxicological assessment. The distinct structures of the two primary dichloroisopropyl ether isomers dictate their chemical properties and, potentially, their biological activity.

| Identifier | This compound | Bis(2-chloroisopropyl) ether |

| Synonyms | 2,2'-Oxybis[1,3-dichloro-propane] | Bis(2-chloro-1-methylethyl) ether; DCIP |

| CAS Number | 59440-89-0[1] | 108-60-1[2] |

| Molecular Formula | C₆H₁₀Cl₄O[1] | C₆H₁₂Cl₂O |

| Molecular Weight | 239.96 g/mol [1] | 171.07 g/mol [3] |

The physicochemical properties of Bis(2-chloroisopropyl) ether are summarized below. These characteristics are crucial for understanding its environmental fate, potential for bioaccumulation, and routes of exposure. For instance, its status as a combustible liquid with a high flash point informs safe handling and storage protocols.[2]

| Property | Value for Bis(2-chloroisopropyl) ether (CAS 108-60-1) | Source |

| Appearance | Colorless-to-brown oily liquid | [2] |

| Boiling Point | 187°C (369°F) | [3] |

| Melting Point | -101.8°C (-151.2°F) | [3] |

| Specific Gravity | 1.1122 at 20°C | [3] |

| Flash Point | 85°C (185°F) (open cup) | [2][3] |

| Water Solubility | Insoluble | [3] |

| Vapor State | Exists solely as a vapor in ambient air | [4] |

| Chemical Reactivity | Can form explosive peroxides on contact with air; reacts with strong oxidants. | [2][3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to interpreting its toxicology. It explains how the substance enters the body, where it goes, how it's transformed, and how it's eliminated. While specific ADME studies on this compound are unavailable, data from its isomer and structurally related compounds provide a predictive framework.

Absorption

Bis(2-chloroisopropyl) ether is readily absorbed following oral and inhalation exposure.[5] Dermal absorption is also a significant route of entry, with the potential to cause systemic toxicity and even death.[3][4] The substance's ability to defat the skin may facilitate its penetration.[2]

Distribution

Following absorption, related chloroethers are known to distribute widely throughout the body. For the analogous compound bis(2-chloroethyl)ether (BCEE), the highest concentrations are found in the liver, kidney, and small intestine, indicating these are key organs for distribution and potential targets of toxicity.[6]

Metabolism

Metabolism is a critical determinant of toxicity, as it can either detoxify a compound or activate it to a more reactive form. For Bis(2-chloroisopropyl) ether, animal studies have identified several metabolites, including 1-chloro-2-propanol , propylene oxide , and 2-(1-methyl-2-chloroethoxy) propionic acid .[4]

The formation of propylene oxide is of particular toxicological concern, as propylene oxide is a known animal carcinogen.[4] This metabolic activation step is a key mechanistic insight into the potential carcinogenicity of the parent compound. The metabolic pathway for the flame retardant Tris(1,3-dichloropropyl) phosphate (TDCPP) also provides valuable clues, as its major metabolite is bis(1,3-dichloro-2-propyl) phosphate (BDCPP), demonstrating that the core dichloropropyl structure is readily metabolized via phosphorylation.[7][8][9]

Caption: Standard workflow for assessing genotoxic potential.

Chronic Toxicity and Carcinogenicity

Long-term exposure studies are the gold standard for assessing the risk of cancer and other chronic health effects. The National Toxicology Program (NTP) conducted comprehensive bioassays on a technical-grade mixture containing approximately 70% Bis(2-chloroisopropyl) ether.

Study Design Rationale

The NTP studies utilized both rats (F344) and mice (B6C3F1), two standard rodent models in carcinogenicity testing. The choice of oral gavage as the route of administration was deliberate; it ensures a precise dose is delivered directly to the gastrointestinal tract, bypassing issues like palatability or instability in feed that could confound dietary studies. [4]This methodological choice enhances the reliability and interpretability of the results.

Carcinogenicity Findings

| Species | Sex | Exposure | Tumor Site | Result |

| F344 Rats | Male & Female | Oral Gavage | - | Not Carcinogenic |

| B6C3F1 Mice | Male & Female | Oral Gavage | Lung (Alveolar/Bronchiolar Adenoma/Carcinoma) | Carcinogenic |

| B6C3F1 Mice | Male | Oral Gavage | Liver (Hepatocellular Carcinoma) | Carcinogenic |

Source: [4] Expert Analysis: The results present a classic case of species-specific carcinogenicity. The absence of tumors in rats contrasts with the clear evidence of lung and liver tumors in mice. [4]This species difference could be due to variations in metabolic activation or detoxification pathways between mice and rats. The International Agency for Research on Cancer (IARC) evaluated this evidence and classified Bis(2-chloroisopropyl) ether as Group 3: Not classifiable as to its carcinogenicity to humans , reflecting the limited evidence in experimental animals and the absence of human data. [4] It is important to contrast this with an earlier dietary study in ICR mice using a purer form of the chemical, which did not find an increased incidence of tumors. [4]The NTP working group considered this earlier study to have limited sensitivity, potentially due to instability of the chemical in feed, leading to lower actual exposure doses than reported. [4]This highlights the critical impact of study design and test article purity on toxicological outcomes.

Analytical Methodologies

Reliable detection methods are essential for exposure monitoring and research. For related chlorinated compounds, the standard analytical approach involves gas chromatography (GC) coupled with a sensitive detector.

Protocol: Analysis of Chloroethers in Biological Matrices

This protocol is adapted from standard methods for similar volatile organic compounds. [10]

-

Sample Preparation (Blood):

-

Collect 1 mL of whole blood into a sealed vial.

-

For enhanced extraction of metabolites, samples can be deproteinized using perchloric acid followed by centrifugation. [10]2. Extraction:

-

Use a purge-and-trap system or liquid-liquid extraction with a solvent like hexane.

-

-

Analysis:

-

Inject the extracted sample or headspace vapor onto a GC column.

-

Detection can be achieved using an Electron Capture Detector (ECD) for high sensitivity to halogenated compounds or a Mass Spectrometer (MS) for definitive identification. [10]4. Quantification:

-

Use a calibration curve prepared with certified reference standards.

-

For metabolites like BDCPP in urine, analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high selectivity and sensitivity. [8][9][11] Self-Validation and Trustworthiness: The use of an internal standard (e.g., a deuterated version of the analyte) is critical to account for variations in extraction efficiency and instrument response, ensuring the accuracy and reproducibility of the results. Percent recovery should be calculated for each batch to validate the extraction procedure. [10]

-

Conclusion and Future Directions

The toxicological profile of Bis(2-chloroisopropyl) ether (CAS 108-60-1) is characterized by moderate acute toxicity, with the liver, kidneys, and lungs as primary target organs. [4]It is genotoxic in several in vitro systems, and long-term studies have demonstrated clear, albeit species-specific, evidence of carcinogenicity in mice. [4] The most significant conclusion for researchers and drug development professionals is the profound lack of toxicological data for This compound (CAS 59440-89-0) . While the data on its isomer provides a crucial starting point for risk assessment, it is not a substitute for specific testing. Future research should prioritize:

-

Comparative Genotoxicity Studies: Direct, side-by-side comparison of the two isomers in in vitro assays (e.g., Ames and mouse lymphoma) to determine if structural differences impact mutagenic potential.

-

Short-Term In Vivo Studies: A 28-day repeat-dose toxicity study in rodents for this compound to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Metabolic Profiling: An investigation into the metabolism of this compound to determine if it also forms carcinogenic intermediates like propylene oxide.

Until such data are available, this compound should be handled with utmost care, assuming a toxicological profile at least as hazardous as its well-characterized isomer. [2]

References

- Michigan Department of Environmental Quality. (2017, January 25).

- Agency for Toxic Substances and Disease Registry (ATSDR). Chapter 7: Analytical Methods - Toxicological Profile for Dichloropropenes.

- International Programme on Chemical Safety (IPCS). (2003, November). ICSC 0435 - Dichloroisopropyl Ether. Inchem.org.

- National Oceanic and Atmospheric Administration (NOAA). Dichloroisopropyl Ether. CAMEO Chemicals.

- Workplace Environmental Exposure Level (WEEL) Committee, et al. (2024). Bis-(2-Chloroisopropyl) ether. Toxicology and Industrial Health, 40(9-10), 497-503. PubMed.

- U.S. Environmental Protection Agency (EPA). (2011, April 21). Provisional Peer-Reviewed Toxicity Values for Diisopropyl ether.

- Supelco. (2025, April 28). Safety Data Sheet - Bis-(2-chloroisopropyl) ether.

- LGC Standards. This compound.

- Clinivex. CAS 59440-89-0 | this compound Supplier.

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE) - Chapter 3: Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. NCBI Bookshelf.

- Bini, R., et al. (1996). Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests. Mutation Research/Genetic Toxicology, 368(3-4), 227-235. PubMed.

- LGC Standards. (2021, September 10). Safety Data Sheet - this compound.

- Toronto Research Chemicals. (n.d.). Safety Data Sheet - Bis(2-chloroisopropyl) Ether.

- U.S. Environmental Protection Agency (EPA). Dichloroethyl ether (BIS(2-Chloroethyl)Ether).

- Food Standards Agency. Investigation into the Genotoxicity of 1,3-dichloropropan-2-ol (1,3-DCP) and 2,3-dichloropropan-1-ol (2,3-DCP) In Vivo.

- Käfferlein, H. U., et al. (2018). Tris(1,3-dichloropropyl) phosphate – Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS.

- Office of Environmental Health Hazard Assessment (OEHHA). (2011, July 1). Evidence on the Carcinogenicity of Tris (1,3-Dichloro-2-Propyl)

- International Agency for Research on Cancer (IARC). (1986). 1,3-Dichloropropene.

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Bis(2-Chloroethyl)Ether.

- National Research Council (US) Committee on Toxicology. (2000). Tris (1,3-dichloropropyl-2) Phosphate. In Toxicological Risks of Selected Flame-Retardant Chemicals. NCBI Bookshelf.

- PubChem. bis(2-Chloro-1-methylethyl) ether.

- Waidyanatha, S., et al. (2022). Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed. Toxicology Reports, 9, 187-194.

- Badding, M. A., et al. (2021). In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol. Environmental and Molecular Mutagenesis, 62(6), 385-395. PMC.

- Cooper, H. E., et al. (2011). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(7), 2123-2132.

- Cooper, H. E., et al. (2011). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(7), 2123-2132. PubMed.

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. ICSC 0435 - DICHLOROISOPROPYL ETHER [inchem.org]

- 3. DICHLOROISOPROPYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. egle.state.mi.us [egle.state.mi.us]

- 5. bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Tris(1,3-dichloropropyl) phosphate – Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS [zora.uzh.ch]

"Bis(1,3-Dichloroisopropyl) Ether" synonyms and IUPAC nomenclature

An In-depth Technical Guide to Bis(1,3-Dichloroisopropyl) Ether

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 59440-89-0), a chlorinated ether of significant interest in environmental and toxicological research. The document is structured to serve researchers, scientists, and drug development professionals by detailing its chemical identity, nomenclature, and known properties. A critical section is dedicated to clarifying the distinction between this compound and its commonly confused isomer, Bis(2-chloro-1-methylethyl) ether, to prevent data misattribution. The guide synthesizes available data on applications and provides essential safety and handling protocols based on current regulatory information. All technical claims are supported by authoritative citations to ensure scientific integrity.

Chemical Identification and Nomenclature

This compound is a complex halogenated organic compound. Accurate identification is paramount for research and regulatory purposes. The systematic IUPAC name is 1,3-dichloro-2-[2-chloro-1-(chloromethyl)ethoxy]propane .[1][2] However, it is more commonly referred to by its semi-systematic name or as an impurity reference material.

The molecular structure consists of two 1,3-dichloroisopropyl groups linked by an ether bond at the second carbon of each propane chain.

Caption: Molecular Structure of this compound.

For unambiguous identification, a combination of its IUPAC name, common synonyms, and CAS Registry Number should be used. These key identifiers are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | 1,3-dichloro-2-[2-chloro-1-(chloromethyl)ethoxy]propane | [1][2] |

| Common Synonym | 2,2'-Oxybis[1,3-dichloro-propane] | [1][2][3] |

| CAS Number | 59440-89-0 | [1][2][3][4] |

| Molecular Formula | C₆H₁₀Cl₄O | [1][2][3] |

| Molecular Weight | 239.96 g/mol | [1][2][3] |

| InChI | InChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2 | [1] |

| SMILES | ClCC(CCl)OC(CCl)CCl | [1] |

Isomeric Distinction: A Critical Note

A frequent source of confusion in literature and databases is the misidentification of this compound with its structural isomer, Bis(2-chloro-1-methylethyl) ether (CAS No: 108-60-1).[5][6] The latter is also known as 2,2'-dichlorodiisopropyl ether and has a different substitution pattern, with the chlorine atoms on the second carbon of the propane chains.

This distinction is critical because the two isomers possess different physicochemical properties, toxicological profiles, and industrial applications. Bis(2-chloro-1-methylethyl) ether is more widely documented as a nematicide and industrial solvent, whereas this compound is primarily utilized as a specialized reference material.[1][6][7] Researchers must verify the CAS number to ensure they are referencing the correct compound and its associated data.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in public literature, largely due to its specialized use. It is typically supplied as a neat substance for laboratory use.[1][2] The available data is summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀Cl₄O | [1][2][3] |

| Molecular Weight | 239.96 g/mol | [1][2][3] |

| Accurate Mass | 237.949 g/mol | [1] |

| Physical Form | Neat (liquid or oil) | [1] |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Data not readily available |

Applications and Research Context

The primary application of this compound is as a high-quality reference material for environmental and toxicological studies.[1][2] Its availability as a certified standard enables analytical laboratories to accurately quantify its presence in various matrices, develop detection methodologies, and conduct toxicological assessments.

Beyond its role as a standard, one supplier notes a potential biochemical function, suggesting it inhibits formaldehyde production by reacting with the terminal sulfonate group of an enzyme and may be used as a nucleophile or electrophile in medicinal chemistry contexts.[3] This claim highlights a potential area for further mechanistic investigation by researchers.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[4][8] Adherence to strict safety protocols is mandatory to minimize risk to personnel and the environment.

Caption: GHS Hazard and Precautionary Statements Summary.

Summary of Hazards

-

Skin and Eye Contact: The compound is a known skin and eye irritant.[4] Direct contact can cause redness, pain, and serious irritation.

-

Inhalation: Inhalation of vapors or mists may lead to drowsiness or dizziness, indicating potential effects on the central nervous system.[4]

-

Environmental Hazard: It is classified as harmful to aquatic life with long-lasting effects, necessitating proper disposal procedures to prevent environmental contamination.[4]

Recommended Handling Protocols

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

-

Personal Protective Equipment (PPE):

-

Handling and Storage: Store the compound in a tightly closed container in a cool, well-ventilated place.[4]

-

Disposal: Dispose of the substance and its container at an approved waste disposal facility, in accordance with local, regional, and national regulations.[4]

Conclusion

This compound is a distinct chemical entity defined by CAS number 59440-89-0. Its primary, well-established role is as a certified reference material for analytical and toxicological science. The scientific community must exercise diligence in distinguishing it from its isomer, Bis(2-chloro-1-methylethyl) ether, to ensure data integrity. While its physicochemical properties are not widely published, its hazards are well-defined, requiring careful handling in a controlled laboratory setting. Future research may further elucidate its potential biochemical activities and expand its application profile.

References

-

Bis(chloroethyl) ether. Wikipedia. [Link]

-

ICSC 0435 - DICHLOROISOPROPYL ETHER. Inchem.org. [Link]

-

1,1'-Oxybis[2-chloroethanol]. PubChem. [Link]

-

bis(2-Chloro-1-methylethyl) ether. PubChem. [Link]

-

ETHYL ETHER (DIETHYL ETHER). Occupational Safety and Health Administration - OSHA. [Link]

-

Diethyl Ether. PubChem. [Link]

-

Ethane, 1,1'-oxybis-. US EPA. [Link]

-

Bis(2-chloro-1-methylethyl) ether - Hazardous Agents. Haz-Map. [Link]

-

Safety Data Sheet: Diethyl ether. Carl ROTH. [Link]

-

Diethyl ether. Zaera Research Group. [Link]

- Preparation method of tris (1, 3-dichloropropyl) phosphonate.

-

Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Organic Syntheses Procedure. [Link]

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. clinivex.com [clinivex.com]

- 3. biosynth.com [biosynth.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. ICSC 0435 - DICHLOROISOPROPYL ETHER [inchem.org]

- 6. bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bis(2-chloro-1-methylethyl) ether - Hazardous Agents | Haz-Map [haz-map.com]

- 8. lgcstandards.com [lgcstandards.com]

An In-depth Technical Guide to Bis(1,3-Dichloroisopropyl) Ether: Properties, Potential Reactivity, and Current Status

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Bis(1,3-Dichloroisopropyl) Ether (CAS No. 59440-89-0), a chlorinated organic compound. A thorough review of publicly available scientific literature, patents, and industrial documentation reveals a notable absence of established industrial-scale applications for this specific molecule. This guide establishes its current primary role as a laboratory-grade reference standard and research chemical. The document focuses on verifiable technical data, including chemical and physical properties, and provides an expert analysis of its potential synthetic utility based on its molecular structure. Crucially, this guide also serves to differentiate this compound from its more commonly cited isomer, Bis(2-chloro-1-methylethyl) ether (DCIP), to prevent technical confusion in research and development settings.

Executive Summary: A Molecule Awaiting Application